molecular formula C23H30O5 B1246271 Euglobal G1

Euglobal G1

Cat. No. B1246271
M. Wt: 386.5 g/mol
InChI Key: SFBXDLHLJDQOFR-UTNBYVNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Euglobal G1 is a natural product found in Eucalyptus grandis with data available.

Scientific Research Applications

Inhibition of Epstein-Barr Virus Activation

Euglobal G1 has been identified as a potent inhibitor of the Epstein-Barr virus (EBV) activation. Studies have shown that compounds like Euglobal G1, extracted from Eucalyptus grandis, exhibit strong inhibitory effects on this virus, suggesting their potential use in viral research and treatment strategies (Takasaki et al., 1990).

Anti-Tumor Promoting Activities

Euglobal G1 has also demonstrated significant anti-tumor-promoting activities. Research has highlighted its efficacy in inhibiting tumor promoters like 12-O-tetradecanoylphorbol-13-acetate (TPA) in in vitro studies. Furthermore, Euglobal G1 has shown promising results in mouse skin tumor promotion tests, suggesting its potential in cancer chemoprevention research (Takasaki et al., 1995).

Antimicrobial, Antileishmanial, and Antimalarial Activities

Synthesized analogues of Euglobal G1 have been evaluated for various bioactivities, including antibacterial, antifungal, antileishmanial, and antimalarial properties. These studies have revealed the potential of Euglobal G1 and its analogues in treating various infectious diseases, highlighting their importance in the development of new therapeutic agents (Bharate et al., 2006).

Cytotoxicity Against Cancer Cell Lines

A novel acylphloroglucinol-sesquiterpene derivative, including Euglobal-IIIa, has shown significant cytotoxicity against various human cancer cell lines. This highlights the potential application of Euglobal G1 in developing new cancer therapies (Peng et al., 2011).

Biomimetic Synthesis and Chemical Studies

Euglobal G1 has been the subject of various chemical studies, including biomimetic synthesis. These studies are crucial for understanding the compound's structure and for the development of synthetic methods that can produce these compounds efficiently for further research and potential therapeutic applications (Chiba et al., 1998).

properties

Product Name

Euglobal G1

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

IUPAC Name

(1R,2S,11R,13S)-6,8-dihydroxy-2,14,14-trimethyl-5-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-7-carbaldehyde

InChI

InChI=1S/C23H30O5/c1-11(2)6-16(25)18-20(27)15(10-24)19(26)14-8-13-7-12-9-17(22(12,3)4)23(13,5)28-21(14)18/h10-13,17,26-27H,6-9H2,1-5H3/t12-,13+,17+,23-/m0/s1

InChI Key

SFBXDLHLJDQOFR-UTNBYVNNSA-N

Isomeric SMILES

CC(C)CC(=O)C1=C2C(=C(C(=C1O)C=O)O)C[C@H]3C[C@H]4C[C@@H]([C@]3(O2)C)C4(C)C

Canonical SMILES

CC(C)CC(=O)C1=C2C(=C(C(=C1O)C=O)O)CC3CC4CC(C4(C)C)C3(O2)C

synonyms

euglobal G1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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